Cas no 300557-09-9 (ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate)
![ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/300557-09-9x500.png)
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-((5-(methoxycarbonyl)-2-methylfuran-3-yl)methoxy)-2-phenylbenzofuran-3-carboxylate
- 3-Benzofurancarboxylic acid, 5-[[5-(methoxycarbonyl)-2-methyl-3-furanyl]methoxy]-2-phenyl-, ethyl ester
- AKOS002162263
- 300557-09-9
- ethyl 5-[(5-methoxycarbonyl-2-methylfuran-3-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- F0308-0412
- ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate
-
- インチ: 1S/C25H22O7/c1-4-29-25(27)22-19-13-18(30-14-17-12-21(24(26)28-3)31-15(17)2)10-11-20(19)32-23(22)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3
- InChIKey: TVVNFEGWWNFOOT-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(OCC3C=C(C(OC)=O)OC=3C)C=C2C(C(OCC)=O)=C1C1=CC=CC=C1
計算された属性
- 精确分子量: 434.13655304g/mol
- 同位素质量: 434.13655304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 32
- 回転可能化学結合数: 9
- 複雑さ: 646
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.1Ų
- XLogP3: 5.3
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- Boiling Point: 596.9±50.0 °C(Predicted)
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0308-0412-5mg |
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate |
300557-09-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0308-0412-2mg |
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate |
300557-09-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0308-0412-3mg |
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate |
300557-09-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0308-0412-40mg |
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate |
300557-09-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0308-0412-2μmol |
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate |
300557-09-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0308-0412-15mg |
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate |
300557-09-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0308-0412-20mg |
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate |
300557-09-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0308-0412-75mg |
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate |
300557-09-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0308-0412-10μmol |
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate |
300557-09-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0308-0412-4mg |
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate |
300557-09-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylateに関する追加情報
Introduction to Ethyl 5-{[5-(Methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 300557-09-9)
Ethyl 5-{[5-(Methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 300557-09-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs for treating cardiovascular diseases and cancer.
The molecular structure of ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate is composed of a benzofuran core, a furan ring, and several functional groups, including ester and methoxy functionalities. The presence of these functional groups contributes to the compound's stability and reactivity, making it an attractive candidate for further chemical modifications and derivatization.
Recent studies have highlighted the pharmacological properties of this compound. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests its potential use in the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, this compound has also shown promise in cancer research. A study conducted at the National Cancer Institute found that ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate can selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to disrupt mitochondrial function and activate caspase-dependent pathways.
The synthesis of ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate involves a multi-step process that includes the formation of the benzofuran core, the introduction of the furan ring, and the attachment of the ester and methoxy groups. Various synthetic routes have been explored to optimize yield and purity, with some methods employing microwave-assisted synthesis to enhance reaction efficiency.
In terms of its biological activity, ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate has been evaluated in both in vitro and in vivo models. In vitro studies using cell lines have shown that it can effectively inhibit the proliferation of cancer cells at low micromolar concentrations. In vivo studies using animal models have further confirmed its therapeutic potential, with significant reductions in tumor size observed in treated groups compared to controls.
The safety profile of ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate has also been investigated. Preclinical toxicity studies have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed on major organs or physiological parameters. These findings support its further development as a potential drug candidate.
In conclusion, ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 300557-09-9) represents a promising compound with diverse pharmacological activities. Its unique structural features and biological properties make it a valuable asset in the ongoing efforts to develop new therapeutic agents for various diseases. Further research is warranted to fully explore its potential and optimize its clinical applications.
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